molecular formula C9H7N3O B3050063 6-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 23448-86-4

6-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No. B3050063
CAS RN: 23448-86-4
M. Wt: 173.17 g/mol
InChI Key: FVUIKOKQEZSEGP-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,4-triazin-3(2H)-one, also known as PTZ, is a heterocyclic compound that has been extensively studied in the field of neuroscience. PTZ is commonly used to induce seizures in animal models and has been used to study the mechanisms underlying epilepsy and other neurological disorders.

Scientific Research Applications

Chemical Reactions and Synthesis

6-Phenyl-1,2,4-triazin-3(2H)-one demonstrates a range of chemical reactivities. For instance, it can react with phenols and aromatic amines, leading to various derivatives like 6-aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones. These reactions, including oxidation and ring destruction processes, are significant for synthesizing diverse heterocyclic compounds (Chupakhin et al., 1997).

Crystal Structure Analysis

The compound has been studied for its crystal structure properties. Research on derivatives like 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione revealed insights into molecular arrangement, hydrogen bonding, and lattice parameters, which are crucial for understanding the physical and chemical properties of these compounds (Abushamleh et al., 2003).

NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the methylation products of 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives. This research helps in understanding the electronic environment and molecular dynamics of these compounds, which is vital for designing new molecules with specific properties (Jacobsen & Rose, 1987).

Reactions with Organomagnesium Halides

This compound also shows interesting reactions with organomagnesium halides. These reactions are part of synthetic routes to create new compounds with potential applications in various fields like material science and medicinal chemistry (Mustafa et al., 1971).

Condensation Reactions and Derivatives

Studies on condensation reactions and the synthesis of regioisomeric compounds expand the chemical versatility of 6-Phenyl-1,2,4-triazin-3(2H)-one. These derivatives can be structurally different, offering a wide range of applications in chemical synthesis and drug discovery (Hori et al., 2009).

Oxidation Studies

Oxidation studies of related compounds provide insight into potential metabolic pathways and stability of these molecules, which is crucial for their application in medicinal chemistry and material sciences (Collins et al., 1999).

properties

IUPAC Name

6-phenyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUIKOKQEZSEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460447
Record name 6-Phenyl-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1,2,4-triazin-3(2H)-one

CAS RN

23448-86-4
Record name 6-Phenyl-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[(Aminocarbonyl)hydrazono](phenyl)acetaldehyde (3.00 g, 0.0157 mol) in acetic acid (15.0 mL) was heated at 130° C. for 6 h. After cooling, the solvent was removed under reduced pressure. The residue was triturated with ether, filtered, washed with ether, and dried under high vacuum to give the desired product (2.45 g, 90.1%). Analytical LCMS: (M+H)+=174.0.
Name
[(Aminocarbonyl)hydrazono](phenyl)acetaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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